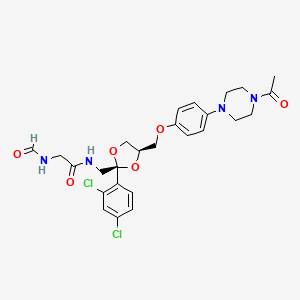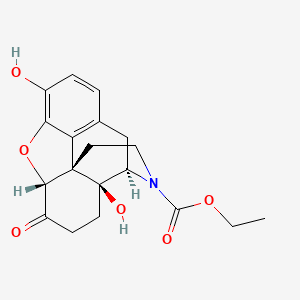
2-Methyllamotrigine Methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyllamotrigine Methanesulfonate is a chemical compound with the molecular formula C₁₀H₉Cl₂N₅·CH₄O₃S and a molecular weight of 366.22 g/mol . It is an impurity of Lamotrigine, an anticonvulsant medication used to treat epilepsy and bipolar disorder. This compound is primarily used for research purposes and is not intended for human or veterinary therapeutic applications.
Preparation Methods
The synthesis of 2-Methyllamotrigine Methanesulfonate involves the reaction of 2-Methyllamotrigine with methanesulfonic acid. The reaction conditions typically include a controlled temperature and the use of a suitable solvent to facilitate the reaction .
Chemical Reactions Analysis
2-Methyllamotrigine Methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Methyllamotrigine Methanesulfonate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyllamotrigine Methanesulfonate is not well-documented. as an impurity of Lamotrigine, it may share some similarities with the parent compound. Lamotrigine inhibits the release of glutamate, a neurotransmitter, by blocking voltage-sensitive sodium channels, which stabilizes neuronal membranes and reduces the frequency of seizures . The specific molecular targets and pathways involved in the action of this compound require further research .
Comparison with Similar Compounds
2-Methyllamotrigine Methanesulfonate is similar to other methanesulfonate esters, which are biological alkylating agents. These compounds undergo fission of their alkyl-oxygen bonds and react within the intracellular milieu . Similar compounds include:
Methyl Methane Sulfonate (MMS): A monofunctional DNA alkylating agent used in research to study DNA damage and repair mechanisms.
Properties
Molecular Formula |
C11H13Cl2N5O3S |
|---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
6-(2,3-dichlorophenyl)-3-imino-2-methyl-1,2,4-triazin-5-amine;methanesulfonic acid |
InChI |
InChI=1S/C10H9Cl2N5.CH4O3S/c1-17-10(14)15-9(13)8(16-17)5-3-2-4-6(11)7(5)12;1-5(2,3)4/h2-4H,1H3,(H3,13,14,15);1H3,(H,2,3,4) |
InChI Key |
FFIREEFHIDPSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=N)N=C(C(=N1)C2=C(C(=CC=C2)Cl)Cl)N.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


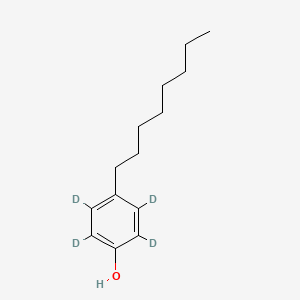
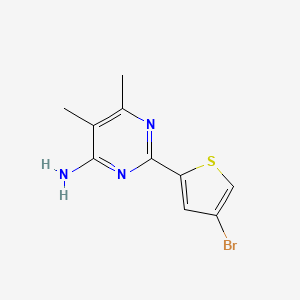

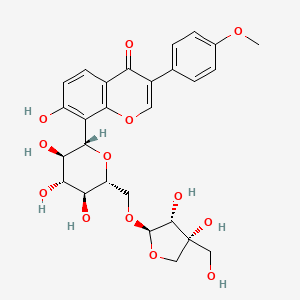
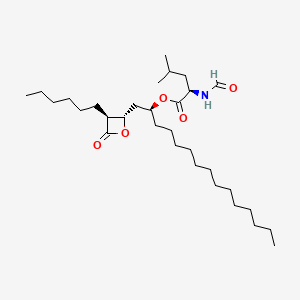
![3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide](/img/structure/B13443224.png)
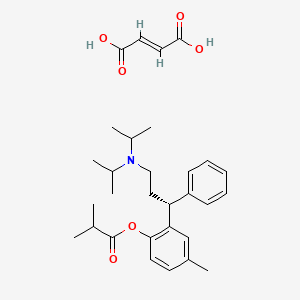
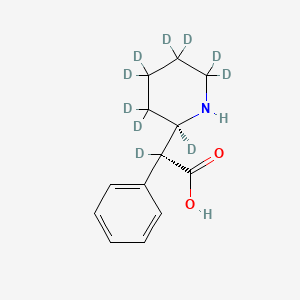
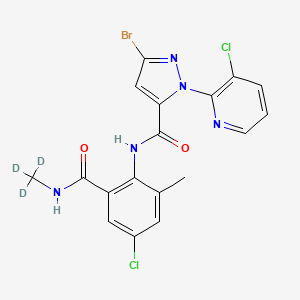
![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/structure/B13443246.png)
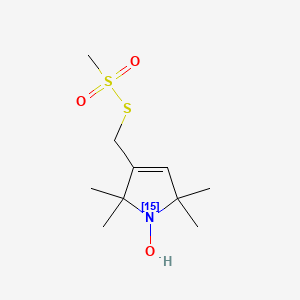
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13443259.png)
